2-Bromo-3,4-dichloro-6-fluorobenzoic Acid
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Overview
Description
2-Bromo-3,4-dichloro-6-fluorobenzoic acid is a halogenated benzoic acid derivative with the molecular formula C7H2BrCl2FO2 and a molecular weight of 287.9 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoic acid core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dichloro-6-fluorobenzoic acid typically involves the halogenation of a benzoic acid derivative. One common method is the bromination of 4-fluorobenzoic acid, followed by chlorination . The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available raw materials such as o-fluorobenzonitrile. The process includes nitrification, nitroreduction, bromination, diazo-deamination, and hydrolysis . This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-dichloro-6-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki coupling reactions, where the bromine atom is replaced with an aryl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki Coupling: Palladium catalysts (Pd) and aryl boronic acids are typically used under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted benzoic acids.
Coupling Products: Biaryl compounds are commonly formed through Suzuki coupling reactions.
Scientific Research Applications
2-Bromo-3,4-dichloro-6-fluorobenzoic acid has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Medicine: It is a precursor in the synthesis of potential drug candidates for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-dichloro-6-fluorobenzoic acid involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple halogen atoms enhances its binding affinity to specific enzymes and receptors, modulating their activity . This makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-3,4-dichloro-6-fluorobenzoic acid is unique due to the presence of three different halogen atoms on the benzoic acid core. This unique combination of halogens provides distinct chemical reactivity and biological activity compared to other halogenated benzoic acids. The specific arrangement of bromine, chlorine, and fluorine atoms allows for selective interactions in various chemical and biological processes, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C7H2BrCl2FO2 |
---|---|
Molecular Weight |
287.89 g/mol |
IUPAC Name |
2-bromo-3,4-dichloro-6-fluorobenzoic acid |
InChI |
InChI=1S/C7H2BrCl2FO2/c8-5-4(7(12)13)3(11)1-2(9)6(5)10/h1H,(H,12,13) |
InChI Key |
ZPDWVHNMIZYWBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)C(=O)O)F |
Origin of Product |
United States |
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